molecular formula C7H15Cl2N2O2P B12789359 N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide CAS No. 165131-64-6

N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide

Cat. No.: B12789359
CAS No.: 165131-64-6
M. Wt: 261.08 g/mol
InChI Key: GOFQXNUKBMVGOJ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide is a synthetic compound that belongs to the class of oxazaphospholidin derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide typically involves the reaction of 2-chloroethylamine with 3-chloropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination. The final product is subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool for biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-1,3,2-oxazaphospholidin-2-amine
  • N-(3-Chloropropyl)-1,3,2-oxazaphospholidin-2-amine
  • 2-Chloroethylamine derivatives

Uniqueness

N-(2-Chloroethyl)-3-(3-chloropropyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

165131-64-6

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

IUPAC Name

N-(2-chloroethyl)-3-(3-chloropropyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-1-5-11-6-7-13-14(11,12)10-4-3-9/h1-7H2,(H,10,12)

InChI Key

GOFQXNUKBMVGOJ-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(N1CCCCl)NCCCl

Origin of Product

United States

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